molecular formula C15H13NO4 B3420300 Clausine K CAS No. 182261-96-7

Clausine K

Cat. No.: B3420300
CAS No.: 182261-96-7
M. Wt: 271.27 g/mol
InChI Key: LDKCHJXUOLZQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clausine K is a naturally occurring carbazole alkaloid found in various plants, particularly those belonging to the Rutaceae family. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound is known for its complex molecular structure, which includes a tricyclic aromatic system.

Preparation Methods

Synthetic Routes and Reaction Conditions: Clausine K can be synthesized through an efficient gold-catalyzed cyclization reaction. The starting materials for this synthesis are 1-benzyl-6-methoxy-1H-indole-2-carbaldehyde and 1-methoxypropa-1,2-diene. The reaction conditions typically involve the use of gold catalysts to facilitate the cyclization process .

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis on a gram scale has been achieved using the aforementioned gold-catalyzed cyclization reaction. This method is efficient and can be scaled up for larger production .

Chemical Reactions Analysis

Types of Reactions: Clausine K undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as manganese dioxide and potassium cyanide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.

    Substitution: Substitution reactions often involve the use of halogenating agents to introduce halogen atoms into the molecule.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which exhibit different biological activities and properties.

Scientific Research Applications

Clausine K has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a precursor for synthesizing other complex carbazole derivatives.

    Biology: this compound exhibits significant antimicrobial, antiprotozoal, and insecticidal properties.

    Medicine: this compound has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases.

    Industry: this compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Clausine K involves its interaction with various molecular targets and pathways. This compound exerts its effects by:

    Inhibiting Enzymes: this compound has been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production.

    Antioxidant Activity: this compound acts as a free radical scavenger, protecting cells from oxidative stress and damage.

    Anti-inflammatory Effects: this compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators.

Properties

IUPAC Name

2,7-dimethoxy-9H-carbazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-19-8-3-4-9-10-6-11(15(17)18)14(20-2)7-13(10)16-12(9)5-8/h3-7,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKCHJXUOLZQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC(=C(C=C3N2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318460
Record name Clausine K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182261-96-7
Record name Clausine K
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182261-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clausine K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clausine K
Reactant of Route 2
Reactant of Route 2
Clausine K
Reactant of Route 3
Clausine K
Reactant of Route 4
Clausine K
Reactant of Route 5
Clausine K
Reactant of Route 6
Clausine K

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.